molecular formula C9H7ClO2S2 B8638250 S-[p-Chlorothiobenzoyl]thioglycolic acid CAS No. 38204-36-3

S-[p-Chlorothiobenzoyl]thioglycolic acid

Cat. No.: B8638250
CAS No.: 38204-36-3
M. Wt: 246.7 g/mol
InChI Key: ANBCAXVEMHHBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-[p-Chlorothiobenzoyl]thioglycolic acid (CAS: 942-91-6), also referred to as S-(thiobenzoyl)thioglycolic acid with a para-chloro substituent, is a sulfur-containing organic compound with the molecular formula C₉H₇ClO₂S₂ and a molecular weight of 212.29 g/mol . Structurally, it consists of a thiobenzoyl group (C₆H₄S-) attached via a thioester linkage to thioglycolic acid (HS-CH₂-COOH). The para-chloro substituent on the benzoyl ring introduces electron-withdrawing effects, influencing its reactivity and biological interactions. This compound is utilized in polymer chemistry as a chain-transfer agent (CTA) in reversible addition-fragmentation chain transfer (RAFT) polymerization and in medicinal chemistry for enzyme inhibition studies .

Properties

CAS No.

38204-36-3

Molecular Formula

C9H7ClO2S2

Molecular Weight

246.7 g/mol

IUPAC Name

2-(4-chlorobenzenecarbothioyl)sulfanylacetic acid

InChI

InChI=1S/C9H7ClO2S2/c10-7-3-1-6(2-4-7)9(13)14-5-8(11)12/h1-4H,5H2,(H,11,12)

InChI Key

ANBCAXVEMHHBFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=S)SCC(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The chemical and biological behavior of S-[p-chlorothiobenzoyl]thioglycolic acid is influenced by substituents on the benzoyl ring. Key structural analogs include:

Compound Name Substituent Molecular Formula Key Features
This compound p-Cl C₉H₇ClO₂S₂ Electron-withdrawing Cl enhances electrophilicity; used in RAFT polymerization .
S-(Thiobenzoyl)thioglycolic acid None C₉H₈O₂S₂ Parent compound; employed in synthesizing heterocycles (e.g., thiadiazinoquinolones) .
S-(4-Methylthiobenzoyl)thioglycolic acid p-SCH₃ C₁₀H₁₀O₂S₃ Methylthio group increases hydrophobicity; differential inhibition of insect vs. mammalian enzymes (Ki difference: 4–7×) .
S-(4-Ethylthiobenzoyl)thioglycolic acid p-SC₂H₅ C₁₁H₁₂O₂S₃ Ethylthio substituent enhances antiproliferative activity in cancer cells .

Key Observations :

  • Electron Effects : The chloro group (p-Cl) increases electrophilicity compared to methylthio (p-SCH₃) or ethylthio (p-SC₂H₅) groups, which are electron-donating. This impacts reactivity in nucleophilic substitution reactions and binding to enzyme active sites .
  • Hydrophobicity : Alkylthio substituents (e.g., SCH₃, SC₂H₅) enhance lipophilicity, improving membrane permeability in biological systems .

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